5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
5-chloro-2-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN6S2/c12-6-1-2-8-7(5-6)13-11(19-8)20-10-4-3-9-14-16-17-18(9)15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDPAPGXAQOKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SC3=NN4C(=NN=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and chloroacetic acid.
Introduction of the Tetrazolopyridazine Moiety: This step involves the reaction of the benzothiazole intermediate with a suitable tetrazole derivative under controlled conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole: can be compared with other benzothiazole derivatives and tetrazolopyridazine compounds.
Benzothiazole Derivatives: These compounds share the benzothiazole core structure and may exhibit similar chemical properties and reactivity.
Tetrazolopyridazine Compounds: These compounds contain the tetrazolopyridazine moiety and may have comparable biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The data presented here is derived from a review of relevant literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features which include a benzothiazole core and a tetrazolo-pyridazine moiety. The molecular formula is with a molecular weight of approximately 272.72 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₆S |
| Molecular Weight | 272.72 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Chohan et al. (2003) highlighted the effectiveness of benzothiazole compounds against various bacterial strains. The presence of the tetrazole group in our compound may enhance its interaction with microbial targets, leading to increased potency.
Case Study:
In vitro studies demonstrated that derivatives similar to our compound showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. According to Hutchinson et al. (2002), compounds containing the benzothiazole scaffold have shown promising results in inhibiting cancer cell proliferation.
Research Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results: IC50 values for growth inhibition ranged from 10 to 50 µM after 48 hours of treatment.
This suggests that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been noted in several studies. Benzothiazoles are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Evidence:
In a study conducted on animal models, administration of benzothiazole derivatives resulted in reduced paw edema in carrageenan-induced inflammation models. This indicates potential for therapeutic use in inflammatory diseases.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound combines a benzothiazole core with a tetrazolo[1,5-b]pyridazine moiety linked via a sulfanyl group. The chlorine substituent enhances electrophilicity, while the tetrazole ring contributes to π-π stacking and hydrogen-bonding capabilities. Structural analogs (e.g., thiazolo-triazole derivatives) show that halogen substituents (Cl, F) improve biological interactions by modulating electron density and steric effects .
Q. What synthetic methodologies are typically employed for this compound?
Synthesis involves nucleophilic substitution between a halogenated benzothiazole (e.g., 2-chloro-1,3-benzothiazole) and a tetrazolo-pyridazine thiol derivative. Reaction conditions (e.g., DMF/KOH as solvent/base, 60–80°C, inert atmosphere) are critical for yield optimization. Similar protocols are used for thiazole-thiadiazole hybrids, emphasizing solvent polarity and temperature control .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions.
- TLC/HPLC : Monitors reaction progress and purity.
- Elemental analysis : Validates molecular formula. Data cross-referencing with theoretical calculations ensures structural accuracy .
Q. What biological activities are associated with benzothiazole-tetrazole hybrids?
Benzothiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The tetrazole ring enhances metabolic stability and binding affinity to biological targets (e.g., enzymes, receptors). For example, thiazolo-triazole derivatives with halogen substituents show potent antimicrobial activity .
Q. How do structural analogs inform SAR studies for this compound?
Comparative tables of analogs (e.g., pyrazole or triazole derivatives) reveal that:
- Benzothiazole core : Essential for π-stacking in target binding.
- Halogen substituents : Improve lipophilicity and target affinity.
- Heterocyclic appendages : Influence selectivity (e.g., tetrazole vs. triazole) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic screening of solvents (e.g., THF vs. DMF), bases (e.g., KOH vs. NaH), and temperatures (40–100°C) is recommended. For example, DMF enhances solubility of polar intermediates, while higher temperatures (>70°C) accelerate thiolate nucleophile formation . Kinetic studies (e.g., time-resolved TLC) help identify rate-limiting steps .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell lines, concentrations). To address this:
- Standardize protocols : Use validated cell models (e.g., NCI-60 for anticancer screening).
- Dose-response curves : Establish EC₅₀ values across multiple replicates.
- Structural validation : Confirm compound purity via XRD or HRMS .
Q. How can computational methods predict this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) simulates interactions with targets like kinases or GPCRs. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, tetrazole rings often bind zinc ions in metalloenzymes .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Purification : Column chromatography may be impractical; switch to recrystallization.
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 thiol:benzothiazole ratio).
- Solvent recovery : Use green solvents (e.g., ethanol/water mixtures) .
Q. How can derivatives be designed to improve pharmacokinetic properties?
Modifications include:
- Bioisosteric replacement : Substitute tetrazole with 1,2,4-triazole to enhance solubility.
- Prodrug strategies : Introduce ester groups for improved oral bioavailability.
- PEGylation : Increase half-life via hydrophilic polymer conjugation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
